molecular formula C4H12ClN B7798825 Diethylammonium chloride

Diethylammonium chloride

Cat. No.: B7798825
M. Wt: 109.60 g/mol
InChI Key: HDITUCONWLWUJR-UHFFFAOYSA-N
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Description

Diethylammonium chloride (DEAC), with the molecular formula C₄H₁₂ClN and an average molar mass of 109.60 g/mol, is a secondary ammonium salt formed by the protonation of diethylamine (C₂H₅)₂NH with hydrochloric acid . It is a white crystalline solid, highly soluble in water and polar solvents, and is commonly used as a catalyst, surfactant, or precursor in organic synthesis . Its structure consists of a diethylammonium cation [(C₂H₅)₂NH₂⁺] paired with a chloride anion (Cl⁻). DEAC is commercially available with high purity (≥99%) and is supplied by major chemical manufacturers like Sigma-Aldrich and Alfa Aesar .

Properties

IUPAC Name

diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Diethylamine hydrochloride
Source ChemIDplus
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Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660-68-4
Record name Diethylammonium chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-ethyl-, hydrochloride (1:1)
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Record name Diethylammonium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylammonium chloride is typically synthesized by reacting diethylamine with hydrochloric acid. The reaction is straightforward and can be represented as follows:

(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl\text{(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl} (C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl

This reaction is exothermic and usually carried out at room temperature. The product, this compound, precipitates out as a white solid .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using the same reaction. The process involves the careful addition of hydrochloric acid to diethylamine under controlled conditions to ensure complete reaction and high yield. The product is then purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Acid-Base Reactions: As a salt of a weak base (diethylamine) and a strong acid (hydrochloric acid), it can react with bases to form diethylamine and the corresponding salt.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide produces diethylamine and sodium chloride.

    Acid-Base Reactions: The major product is diethylamine.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Complexes

Diethylammonium chloride is utilized in the synthesis of various metal complexes, particularly those involving transition metals. For instance, it can complex with copper dichloride to form diethylammonium copper tetrachloride, which exhibits thermochromic properties. This complex undergoes a color change from green to yellow upon heating due to a structural transformation from square planar to tetrahedral configuration, making it useful in sensor applications .

2. Deep Eutectic Solvents (DES)

DEAC is a component in the formulation of deep eutectic solvents, which are recognized for their superior properties compared to traditional solvents. These DESs have shown promise in various applications including electrochemistry and nanomaterial synthesis, where they facilitate improved solvation and ionic conductivity .

3. Crystallization Studies

The compound has been studied for its ability to form cocrystals with organic compounds like diphenylamine. Such studies are crucial for understanding molecular interactions and can lead to the development of new materials with tailored properties .

Industrial Applications

1. Antimicrobial Agent

DEAC's quaternary ammonium structure imparts significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics. Its efficacy against various pathogens has been documented, highlighting its potential in healthcare settings to reduce hospital-acquired infections .

2. Surfactant in Formulations

Due to its amphiphilic nature, this compound is employed as a surfactant in various formulations, enhancing the stability and performance of products in personal care and cleaning industries.

Case Studies

Study Application Findings
Bolte et al., 2004Cocrystal formationSuccessful formation of this compound-diphenylamine cocrystals indicating potential for new material development .
RSC Publication, 2013Thermochromic complexesDemonstrated that DEAC forms stable thermochromic complexes with copper dichloride, useful for sensor technology .
ResearchGate StudyDeep Eutectic SolventsDEAC-based DES showed enhanced electrochemical performance compared to traditional solvents .

Mechanism of Action

The mechanism of action of diethylammonium chloride is primarily based on its ability to donate diethylamine in chemical reactions. In biological systems, diethylamine can interact with various molecular targets, including enzymes and receptors, influencing their activity. The chloride ion can also participate in ionic interactions, affecting the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Ammonium Chlorides

Ammonium chlorides are classified based on the degree of substitution on the nitrogen atom (primary, secondary, tertiary). DEAC belongs to the secondary aminium chloride category. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Formula Ammonium Type Purity (%) Key Applications
Diethylammonium chloride (C₂H₅)₂NH₂Cl Secondary 99 Catalysis, surfactant, dye synthesis
Dimethylammonium chloride (CH₃)₂NH₂Cl Secondary 99 Phase-transfer catalyst, corrosion inhibitor
Ethylammonium chloride C₂H₅NH₃Cl Primary 98 Ionic liquid precursor, electrolyte
Trimethylammonium chloride (CH₃)₃NHCl Tertiary 98 Surfactant, protein denaturant
Didecyldimethylammonium chloride C₂₂H₄₈NCl Quaternary 99 Antimicrobial agent, fabric softener

Physicochemical Properties

  • Solubility: DEAC exhibits higher solubility in organic solvents (e.g., ethanol, acetone) compared to quaternary ammonium salts like didecyldimethylammonium chloride (DIDMAC), which are more lipophilic .
  • Reactivity : DEAC acts as a mild acid catalyst in solvothermal synthesis, unlike trimethylammonium chloride, which is less reactive due to steric hindrance .

Research Findings and Industrial Relevance

  • Environmental Remediation : DEAC-functionalized composites adsorb rhodamine B (RB) from wastewater with an efficiency of 85–90% at pH 11, comparable to quaternary ammonium-modified adsorbents but with lower environmental persistence .
  • Thermochromic Materials : DEAC-copper complexes show reversible color changes between blue (25°C) and green (80°C) , making them viable for temperature-sensitive sensors .
  • Catalytic Efficiency: In the synthesis of (1,7,7-trimethyl-2-oxobicyclo[2.2.1]hept-3-yloxy)tris(diethylamino)phosphonium chloride, DEAC achieved a reaction yield of 71%, surpassing dimethylammonium chloride (yield: ~60%) .

Q & A

Q. What are the standard laboratory methods for synthesizing diethylammonium chloride, and how is reaction completion monitored?

this compound is synthesized by reacting diethylamine with hydrochloric acid (HCl) in either aqueous or gaseous form. The reaction can be monitored using thin-layer chromatography (TLC) to track the consumption of reactants. Post-reaction, the product is purified via recrystallization or by washing with water to remove excess diethylamine and byproducts like this compound in multi-step syntheses (e.g., lidocaine preparation) .

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

Key methods include:

  • Melting point analysis : The compound melts at 227–230°C, with deviations indicating impurities .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for hydrogen/carbon environments, infrared (IR) spectroscopy for functional group verification (e.g., N–H stretches in ammonium ions).
  • Elemental analysis : To confirm molecular composition (C₄H₁₂ClN, MW 109.60) .

Q. How do the solubility properties of this compound influence experimental design in aqueous systems?

Its high water solubility (due to ionic character) makes it suitable for reactions in polar solvents. However, in mixed solvents (e.g., aqueous alcohols), solubility decreases, requiring temperature optimization to prevent precipitation during synthesis or conductivity studies .

Advanced Research Questions

Q. What methodologies are used to investigate the electrical conductivity of this compound in mixed solvent systems, and what factors affect ion dissociation?

Conductivity measurements are performed using a conductometer in varying solvent ratios (e.g., water-ethanol). Factors influencing ion dissociation include:

  • Solvent dielectric constant : Higher polarity enhances ion separation.
  • Temperature : Elevated temperatures increase ionic mobility but may reduce solvent stability.
  • Concentration : Non-linear relationships (e.g., Debye-Hückel theory) at high concentrations .

Q. How can researchers effectively remove this compound as a byproduct in multi-step organic syntheses?

In reactions like lidocaine synthesis, this compound is removed via sequential water washes, leveraging its high water solubility. For larger-scale reactions, liquid-liquid extraction or fractional crystallization may be employed. Purity is confirmed by residual analysis (e.g., ion chromatography) .

Q. What experimental approaches elucidate the kinetics and thermodynamics of this compound formation in acid-base reactions?

  • Kinetics : Use stopped-flow spectrophotometry to measure protonation rates of diethylamine with HCl under varying pH/temperature conditions.
  • Thermodynamics : Calculate equilibrium constants (Keq) via potentiometric titration, correlating with Gibbs free energy changes.
  • Computational modeling : Density functional theory (DFT) simulations to study transition states and intermediate stability .

Data Contradictions and Resolutions

  • Melting point consistency : and report identical melting points (227–230°C), confirming reliability.
  • Safety vs. application : While this compound is used in flux agents (e.g., soldering), academic studies prioritize its role in synthesis and physicochemical studies, avoiding industrial applications per the FAQ scope .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylammonium chloride
Reactant of Route 2
Diethylammonium chloride

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